4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core substituted with a 2,4-dimethylphenyl group and two additional methyl groups at positions 2 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the specific substitutions.
2,4-Dimethylquinazoline: A related compound with methyl groups at positions 2 and 4.
3-Phenylquinazolinone: A compound with a phenyl group at position 3 instead of the 2,4-dimethylphenyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4-dimethylphenyl group and additional methyl groups can enhance its lipophilicity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
35711-16-1 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2,8-dimethylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-11-8-9-16(13(3)10-11)20-14(4)19-17-12(2)6-5-7-15(17)18(20)21/h5-10H,1-4H3 |
InChI Key |
RPKMJGAJJHITMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C=CC=C3C2=O)C)C)C |
Origin of Product |
United States |
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